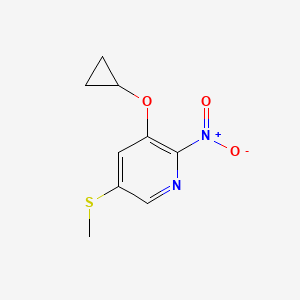
3-Cyclopropoxy-5-(methylthio)-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-(methylthio)-2-nitropyridine is an organic compound characterized by a cyclopropoxy group, a methylthio group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-(methylthio)-2-nitropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropoxy-5-(methylthio)benzoic acid with nitrating agents to introduce the nitro group . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-(methylthio)-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-Cyclopropoxy-5-(methylsulfinyl)-2-nitropyridine, 3-Cyclopropoxy-5-(methylsulfonyl)-2-nitropyridine.
Reduction: 3-Cyclopropoxy-5-(methylthio)-2-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-(methylthio)-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylthio)-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group may also contribute to the compound’s activity by modulating its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Cyclopropoxy-5-(methylthio)-2-nitropyridine is unique due to the presence of both a cyclopropoxy group and a nitro group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C9H10N2O3S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylsulfanyl-2-nitropyridine |
InChI |
InChI=1S/C9H10N2O3S/c1-15-7-4-8(14-6-2-3-6)9(10-5-7)11(12)13/h4-6H,2-3H2,1H3 |
InChI Key |
UVBAIMVMKDDGGR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(N=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


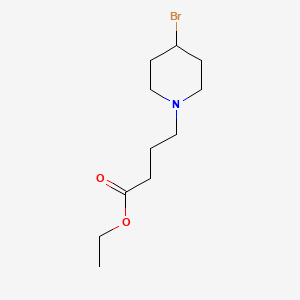
![(4Z)-4-[2-(2-fluoro-5-nitrophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14811316.png)
![[2-(2-Aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14811317.png)
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B14811323.png)

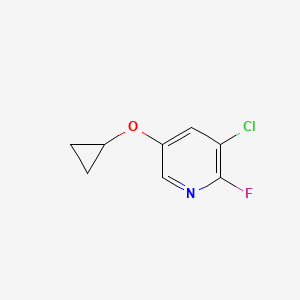
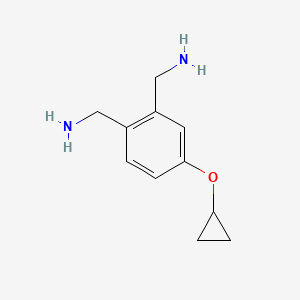
![2-pyridin-2-yl-1H-benzo[f]benzimidazole](/img/structure/B14811353.png)
![(2Z)-2-cyano-2-(2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hydrazinylidene)ethanamide](/img/structure/B14811354.png)
![Ethyl 3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate](/img/structure/B14811358.png)
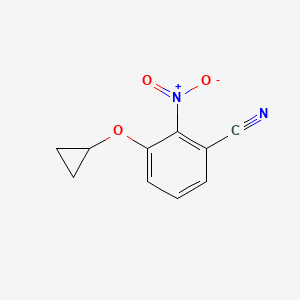
![tert-butyl N-[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B14811374.png)


